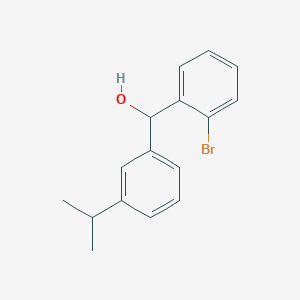

(2-Bromophenyl)(3-isopropylphenyl)methanol

Description

(2-Bromophenyl)(3-isopropylphenyl)methanol is an organic compound with the molecular formula C16H17BrO and a molecular weight of 305.21 g/mol . This compound belongs to the class of aromatic alcohols and is characterized by the presence of a bromine atom and an isopropyl group attached to a phenyl ring.

Properties

IUPAC Name |

(2-bromophenyl)-(3-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-11(2)12-6-5-7-13(10-12)16(18)14-8-3-4-9-15(14)17/h3-11,16,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHGXDWHAYWIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-isopropylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3-isopropylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-isopropylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: The major products are typically ketones or aldehydes.

Reduction: The major product is the corresponding dehalogenated alcohol.

Scientific Research Applications

(2-Bromophenyl)(3-isopropylphenyl)methanol has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-isopropylphenyl)methanol is not well-documented. as an aromatic alcohol, it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

(3-Bromophenyl)(2-isopropylphenyl)methanol: Similar structure but with different positions of the bromine and isopropyl groups.

(2-Bromophenyl)(4-isopropylphenyl)methanol: Another isomer with the isopropyl group in the para position relative to the hydroxyl group.

Uniqueness

(2-Bromophenyl)(3-isopropylphenyl)methanol is unique due to the specific positioning of the bromine and isopropyl groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to different physical and chemical properties compared to its isomers .

Biological Activity

(2-Bromophenyl)(3-isopropylphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C15H15BrO

- Molecular Weight : 293.19 g/mol

The presence of bromine and isopropyl groups in its structure may influence its biological activity through interactions with various biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's affinity for target proteins. Additionally, the bromine atom may contribute to increased lipophilicity, allowing better membrane penetration.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibition properties of similar bromophenol derivatives, which may provide insights into the activity of this compound. For instance, a related compound demonstrated significant inhibition against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, with Ki values ranging from 1.63 ± 0.11 to 25.67 ± 4.58 nM .

| Enzyme | Ki Value (nM) |

|---|---|

| Carbonic Anhydrase I | 2.53 ± 0.25 |

| Carbonic Anhydrase II | 1.63 ± 0.11 |

| Acetylcholinesterase | 6.54 ± 1.03 |

These findings suggest that derivatives of bromophenols can be effective in treating conditions like glaucoma and neurodegenerative diseases by modulating enzyme activity.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains, indicating a need for further investigation into this aspect.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study on structurally similar compounds reported that certain bromophenol derivatives exhibited cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar anticancer properties .

- Neuroprotective Effects : Research has indicated that compounds with similar structural features can exhibit neuroprotective effects by inhibiting enzymes involved in neurodegeneration, such as AChE . This opens avenues for exploring the therapeutic potential of this compound in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.